2-(1H-Pyrazol-3-yl)-piperidine hydrochloride
Overview
Description
“2-(1H-Pyrazol-3-yl)-piperidine hydrochloride” is a unique chemical compound. It has an empirical formula of C8H14ClN3 and a molecular weight of 187.67 . This compound is provided to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
The synthesis of pyrazoles, such as “2-(1H-Pyrazol-3-yl)-piperidine hydrochloride”, is usually carried out by incorporating the NH2 group in the synthons rather than functionalization of the pre-built pyrazole . This corresponds most commonly to condensation reactions of 1,3-dielectrophilic nitriles and hydrazines .
Molecular Structure Analysis
The molecular structure of “2-(1H-Pyrazol-3-yl)-piperidine hydrochloride” is represented by the SMILES string C1(C2=NNC=C2)CCCCN1.Cl
. The InChI code for this compound is 1S/C8H13N3.ClH/c1-2-5-9-7(3-1)8-4-6-10-11-8;/h4,6-7,9H,1-3,5H2,(H,10,11);1H
.
Chemical Reactions Analysis
Pyrazoles, including “2-(1H-Pyrazol-3-yl)-piperidine hydrochloride”, exhibit tautomerism, a phenomenon that may influence their reactivity . This can impact the synthetic strategies where pyrazoles take part, as well as the biological activities of targets bearing a pyrazole moiety .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(1H-Pyrazol-3-yl)-piperidine hydrochloride” include a molecular weight of 187.67 g/mol . The compound has a total of 3 hydrogen bond donors and 2 hydrogen bond acceptors .
Scientific Research Applications
I have conducted a search for scientific research applications of “2-(1H-Pyrazol-3-yl)-piperidine hydrochloride”, but unfortunately, the available information does not provide detailed descriptions of unique applications. The compound is mentioned in relation to proteomics research and is available for purchase from various scientific suppliers , but specific applications in different fields are not detailed in the search results.
Safety And Hazards
Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity . All sales are final . Sigma-Aldrich sells this product “as-is” and makes no representation or warranty whatsoever with respect to this product .
properties
IUPAC Name |
2-(1H-pyrazol-5-yl)piperidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3.ClH/c1-2-5-9-7(3-1)8-4-6-10-11-8;/h4,6-7,9H,1-3,5H2,(H,10,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRTNBFCDUUKTRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=CC=NN2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-Pyrazol-3-yl)-piperidine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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